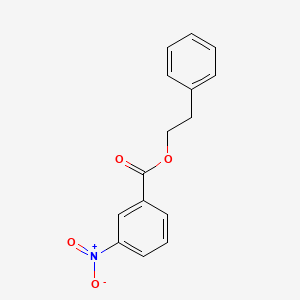

2-Phenylethyl 3-nitrobenzoate

Description

BenchChem offers high-quality 2-Phenylethyl 3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylethyl 3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

2-phenylethyl 3-nitrobenzoate |

InChI |

InChI=1S/C15H13NO4/c17-15(13-7-4-8-14(11-13)16(18)19)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |

InChI Key |

UHEKUKWHRTXMGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Contextual Significance of Aromatic Esters in Academic Chemical Research

Aromatic esters are a class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com Their general structure is Ar-COO-R, where 'Ar' represents an aromatic ring and 'R' can be an alkyl or aryl group. numberanalytics.comnumberanalytics.com These compounds are of significant interest in academic and industrial research due to their diverse applications and versatile chemical reactivity. numberanalytics.com

Historically, aromatic esters were recognized for their pleasant fragrances and have been used in perfumes and as flavoring agents. numberanalytics.comebsco.com However, their importance has expanded considerably, and they now serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The reactivity of aromatic esters, including hydrolysis, reduction, and their participation in reactions like the Claisen condensation, makes them valuable building blocks in synthetic organic chemistry. numberanalytics.com Furthermore, the presence of the aromatic ring allows for stronger intermolecular forces compared to their aliphatic counterparts, leading to higher boiling and melting points. numberanalytics.com Their stability under normal conditions, coupled with their solubility in organic solvents, adds to their utility in a variety of chemical transformations. numberanalytics.com

Unique Structural Features and Research Interest of the 2 Phenylethyl Moiety

The 2-phenylethyl group, a structural component of 2-Phenylethyl 3-nitrobenzoate, is a significant motif in medicinal chemistry and materials science. researchgate.netresearchgate.net It is a key component in a wide array of biologically active compounds and drug-like molecules. researchgate.net The 2-phenethylamine scaffold, a closely related structure, is found in nature in compounds like the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as in various alkaloids. researchgate.net

The research interest in the 2-phenylethyl moiety stems from its conformational flexibility and its ability to interact with biological targets. The presence of the phenyl group allows for various rescaffolding procedures, enabling the exploration of a broad chemical space for drug discovery. researchgate.net Furthermore, the 2-phenylethyl unit is found in naturally occurring chromones that exhibit a range of biological activities, including neuroprotective, cytotoxic, acetylcholinesterase inhibitory, antibacterial, and anti-inflammatory properties. nih.gov Theoretical studies, such as those on the 2-phenylethyl radical, have also explored the potential for phenyl-bridging, providing insights into its reactivity and stability. nih.gov

Strategic Importance of the 3 Nitrobenzoate Scaffold in Synthetic Methodologies and Reactivity Studies

The 3-nitrobenzoate scaffold is another crucial component of 2-Phenylethyl 3-nitrobenzoate, offering distinct advantages in synthetic chemistry. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the ester functionality. aiinmr.com

In electrophilic aromatic substitution reactions, the nitro group acts as a meta-director, a principle utilized in the synthesis of compounds like methyl 3-nitrobenzoate from the nitration of methyl benzoate (B1203000). aiinmr.comrsc.org This directing effect is crucial for achieving specific substitution patterns on the benzene (B151609) ring. wikipedia.org The electron-withdrawing nature of the nitro group also increases the acidity of the parent benzoic acid. For instance, 3-nitrobenzoic acid is approximately ten times more acidic than benzoic acid due to the stabilization of its conjugate base by the nitro group. wikipedia.org This altered reactivity is exploited in various synthetic transformations. Aromatic nitro compounds themselves are important as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial products. aiinmr.com For example, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used in the preparation of certain dyes. wikipedia.org

Overview of Current Research Trajectories for 2 Phenylethyl 3 Nitrobenzoate and Cognate Structures

Direct Esterification Strategies

Direct esterification strategies involve the formation of the ester bond by directly reacting a 2-phenylethanol derivative with a 3-nitrobenzoic acid derivative. This can be achieved through various condensation and coupling reactions.

Conventional Condensation of 2-Phenylethanol with 3-Nitrobenzoic Acid

The most traditional method for synthesizing 2-phenylethyl 3-nitrobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 2-phenylethanol with 3-nitrobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. A key aspect of this equilibrium-driven reaction is the removal of water to drive the reaction towards the product.

| Reactants | Catalyst | Key Conditions | Product |

| 2-Phenylethanol, 3-Nitrobenzoic Acid | Sulfuric Acid (H₂SO₄) | Heat, Removal of water | 2-Phenylethyl 3-nitrobenzoate |

Mitsunobu Reaction Protocols for Stereo-Controlled Ester Formation

For reactions where stereochemical integrity is crucial, particularly when using chiral alcohols, the Mitsunobu reaction offers a powerful alternative to direct acid-catalyzed esterification. This reaction allows for the formation of esters with inversion of configuration at the alcohol's stereocenter. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate.

Mechanistic investigations into alternative Mitsunobu-type reactions have explored different activating systems. One such area of study involves the use of nitrosobenzene (B162901) in conjunction with triphenylphosphine. Research has shown that the reaction between nitrosobenzene and triphenylphosphine generates a reactive intermediate. This intermediate is capable of activating an alcohol in a manner analogous to the traditional DEAD/PPh₃ system, facilitating its esterification with a carboxylic acid. This approach provides an alternative pathway for ester synthesis under mild conditions.

Oxidative Esterification Techniques Utilizing Benzylic Hydrocarbons and Carboxylic Acids

Oxidative esterification presents a more atom-economical approach by utilizing a benzylic C-H bond as a precursor to the ester functionality. In the context of synthesizing a 2-phenylethyl ester analog, this would involve the direct reaction of a benzylic hydrocarbon with a carboxylic acid in the presence of an oxidizing agent. For instance, research has demonstrated the gold-catalyzed oxidative esterification of benzylic hydrocarbons with carboxylic acids using a peroxide as the oxidant. This method avoids the pre-synthesis of the alcohol, directly converting an activated C-H bond into the desired ester linkage.

| Hydrocarbon | Carboxylic Acid | Catalyst/Oxidant | Product Type |

| Benzylic Hydrocarbon | Carboxylic Acid | Gold catalyst / Peroxide | Benzylic Ester |

Convergent Synthesis via Precursor Functionalization

A convergent synthetic strategy involves the synthesis of a simpler, non-nitrated ester precursor, which is then functionalized in a subsequent step. This approach can sometimes offer advantages in terms of purification and avoiding potential side reactions associated with carrying a nitro group through multiple synthetic steps.

Electrophilic Aromatic Nitration of 2-Phenylethyl Benzoate (B1203000) Precursors

This methodology begins with the synthesis of 2-phenylethyl benzoate, the non-nitrated analog of the target molecule. This precursor is then subjected to electrophilic aromatic nitration to introduce the nitro group onto the benzoate ring. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The strongly deactivating nature of the ester group directs the incoming nitro group primarily to the meta-position of the aromatic ring. This regioselectivity is a key advantage of this method for the synthesis of 3-nitrobenzoate esters. Studies on the nitration of similar aromatic esters confirm the strong directing effect of the ester functionality, leading to high yields of the meta-nitro product.

| Precursor | Reagents | Key Outcome | Product |

| 2-Phenylethyl Benzoate | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Meta-directing effect of the ester group | 2-Phenylethyl 3-nitrobenzoate |

Regioselectivity and Reaction Pathway Analysis of Nitration

The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution reaction. The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.comquora.comyoutube.comtestbook.com This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing carboxylic acid group. youtube.com The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comquora.com

The reaction pathway involves the attack of the π electrons of the benzoic acid's aromatic ring on the nitronium ion. youtube.com This leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The meta-position is favored as it keeps the positive charge of the carbocation from being directly adjacent to the electron-withdrawing carboxyl group. youtube.com A subsequent deprotonation step by a weak base, such as water, restores the aromaticity of the ring, yielding 3-nitrobenzoic acid as the major product. youtube.com While the reaction is highly regioselective for the meta isomer, trace amounts of ortho and para isomers can also be formed, particularly if the reaction temperature is not carefully controlled. truman.edugoogle.com

For instance, the nitration of methyl benzoate, an analogous compound, also yields the meta-substituted product, methyl 3-nitrobenzoate, as the major isomer due to the deactivating and meta-directing effect of the ester group. rsc.orgorgsyn.org

Esterification with Modified Benzoic Acid Derivatives

The direct esterification of a carboxylic acid with an alcohol is a fundamental and widely used method for synthesizing esters. In the context of 2-phenylethyl 3-nitrobenzoate, this involves the reaction of 3-nitrobenzoic acid with 2-phenylethanol.

This reaction, known as Fischer-Speier esterification, is typically catalyzed by a strong acid, such as sulfuric acid, and is a reversible process. iajpr.com To drive the equilibrium towards the formation of the ester, the water formed during the reaction is often removed, or an excess of one of the reactants (usually the alcohol) is used. truman.edu The synthesis of 2-phenylethyl esters from various fatty acids has been successfully achieved through both chemical and enzymatic esterification methods. nih.gov

A study on the esterification of a benzoic acid derivative with ethanol (B145695) under reflux conditions using sulfuric acid as a catalyst demonstrated the consumption of the starting carboxylic acid and the formation of two new products, indicating the complexity that can arise in such reactions. researchgate.net

Synthetic Routes Involving Halogenated Nitrobenzoate Intermediates

An alternative to the direct esterification of carboxylic acids is the use of more reactive acylating agents, such as acyl halides. In this approach, 3-nitrobenzoic acid is first converted to 3-nitrobenzoyl chloride, typically by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3-nitrobenzoyl chloride is a highly reactive electrophile that readily reacts with 2-phenylethanol to form 2-phenylethyl 3-nitrobenzoate. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This method is generally faster and proceeds to completion, avoiding the equilibrium limitations of Fischer esterification.

Catalytic Approaches in Ester Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of esters.

Organocatalysis in Esterification Processes

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of esterification, certain organic bases and acids can act as effective catalysts. For example, pyridine and imidazole (B134444) have been used as organocatalysts to accelerate the formation and hydrolysis of esters. nih.gov

The use of organocatalysts can offer advantages such as mild reaction conditions and avoidance of toxic heavy metals. nih.gov For instance, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a well-established method for synthesizing esters from carboxylic acids and alcohols, particularly for sterically hindered substrates. jocpr.com A greener version of the Steglich esterification has been developed using acetonitrile (B52724) as a less hazardous solvent. jove.com

Palladium-Catalyzed Carbonylative Coupling for Aryl Ester Synthesis

Palladium-catalyzed reactions have become powerful tools in organic synthesis. Carbonylative coupling reactions, in particular, offer a versatile route to esters. These reactions involve the introduction of a carbonyl group (CO) into an organic molecule.

One approach involves the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of an alcohol. rsc.orggoogle.com This method allows for the direct synthesis of aryl esters from readily available starting materials. For example, aryl esters can be synthesized from aryl halides and aryl formates, where the aryl formate (B1220265) serves as a source of carbon monoxide. rsc.orgmdpi.com Chloroform has also been utilized as a safe and convenient alternative to carbon monoxide gas in palladium-catalyzed carbonylative coupling reactions for the synthesis of aryl esters. acs.orgnih.govresearchgate.net

Another strategy is the palladium-catalyzed coupling of aryl halides with ester enolates, which produces α-aryl esters in high yields at room temperature. organic-chemistry.org These palladium-catalyzed methods often exhibit high functional group tolerance and can be performed under relatively mild conditions. mdpi.comnih.gov

Principles of Green Chemistry in the Synthesis of Nitrobenzoate Esters

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma These principles are increasingly being applied to the synthesis of esters, including nitrobenzoate esters.

Key aspects of green chemistry in ester synthesis include the use of renewable feedstocks, environmentally benign solvents, and catalysts that can be easily recovered and reused. nus.edu.sg For example, ultrasound-assisted synthesis has been shown to be an efficient and eco-friendly method for producing esters with shorter reaction times and under milder conditions. researchgate.net

In the context of nitration, efforts have been made to develop greener procedures. One approach involves using a mixture of nitric acid and acetic anhydride (B1165640) for the nitration of methyl 3-methylbenzoate, which offers high selectivity and is considered a greener process. researchgate.net Another environmentally friendly method for the selective reduction of aromatic nitro compounds to amines, a common subsequent step, utilizes indium metal in aqueous ethanol. orgsyn.org

The development of catalytic processes that use molecular oxygen as the oxidant is another significant advancement in green ester synthesis. labmanager.combritishwaterfilter.com Furthermore, the use of non-toxic and abundant reagents, along with the minimization of waste, are central tenets of green chemistry that are being actively pursued in the synthesis of nitrobenzoate esters and other chemical compounds. imist.ma

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a detailed picture of atomic connectivity and spatial arrangement can be constructed.

Detailed ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy:

The proton NMR spectrum of 2-Phenylethyl 3-nitrobenzoate is expected to exhibit distinct signals corresponding to the protons of the 3-nitrobenzoyl and the 2-phenylethyl moieties.

Aromatic Protons (3-nitrobenzoyl group): The four protons on the nitro-substituted aromatic ring will appear in the downfield region, typically between δ 7.5 and δ 9.0 ppm. Due to the electron-withdrawing nature of the nitro group and the ester functionality, these protons are significantly deshielded. The proton situated between the two electron-withdrawing groups (at C2) is expected to be the most deshielded, appearing as a singlet or a triplet with small coupling constants. The other three protons will likely appear as complex multiplets. For comparison, the aromatic protons of methyl 3-nitrobenzoate appear at δ 8.76 (s, 1H), 8.37–8.28 (m, 2H), and 7.65–7.50 (m, 2H). rsc.org

Aromatic Protons (2-phenylethyl group): The five protons of the phenyl ring in the alcohol portion will resonate in the typical aromatic region, around δ 7.2-7.4 ppm, likely as a multiplet.

Aliphatic Protons (2-phenylethyl group): The ethyl chain protons will give rise to two characteristic signals. The two protons adjacent to the ester oxygen (-O-CH₂-) are expected to be a triplet at approximately δ 4.5 ppm. The two protons adjacent to the phenyl group (-CH₂-Ph) will also appear as a triplet, but further upfield, around δ 3.0 ppm. The coupling between these two sets of protons (vicinal coupling) would result in a triplet-of-triplets pattern for each, with a coupling constant (J) of approximately 7 Hz.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 164-166 ppm. rsc.orgaiinmr.com

Aromatic Carbons (3-nitrobenzoyl group): The carbon atom attached to the nitro group (C3) will be found around δ 148 ppm. The other aromatic carbons of this ring will appear between δ 124 and δ 135 ppm. The quaternary carbon attached to the ester group (C1) is expected around δ 132 ppm. rsc.orgaiinmr.com

Aromatic Carbons (2-phenylethyl group): The carbons of the second phenyl ring will show signals in the δ 126-138 ppm range, with the quaternary carbon appearing at the downfield end of this range.

Aliphatic Carbons (2-phenylethyl group): The carbon atom of the ethyl group attached to the ester oxygen (-O-CH₂-) will be found around δ 65-67 ppm, while the carbon adjacent to the phenyl group (-CH₂-Ph) will resonate at approximately δ 35-38 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (nitrobenzoyl) | 7.5 - 9.0 | m |

| Aromatic H (phenylethyl) | 7.2 - 7.4 | m |

| -O-CH₂- | ~4.5 | t |

| -CH₂-Ph | ~3.0 | t |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 164 - 166 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C (nitrobenzoyl) | 124 - 135 |

| Aromatic C (phenylethyl) | 126 - 138 |

| -O-CH₂- | 65 - 67 |

| -CH₂-Ph | 35 - 38 |

Application of 2D NMR Techniques (e.g., HMQC) for Atom Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity within the 2-Phenylethyl 3-nitrobenzoate molecule, two-dimensional (2D) NMR techniques are indispensable. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment would be particularly informative.

In an HMQC spectrum of 2-Phenylethyl 3-nitrobenzoate, one would expect to see correlation peaks connecting directly bonded proton and carbon atoms. For instance, the triplet at ~4.5 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~66 ppm in the ¹³C spectrum, confirming the -O-CH₂- group. Similarly, the triplet around 3.0 ppm would correlate with the carbon at ~37 ppm, establishing the -CH₂-Ph fragment. The aromatic protons would also show correlations with their corresponding carbon atoms, aiding in the unambiguous assignment of the complex aromatic regions of the spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interaction Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

Characteristic Vibrational Modes of Nitro and Ester Functionalities

The IR spectrum of 2-Phenylethyl 3-nitrobenzoate will be dominated by the characteristic absorption bands of its two main functional groups: the nitro group and the ester group. nih.govsciencing.com

Nitro Group (NO₂): The nitro group gives rise to two strong and distinct stretching vibrations. The asymmetric stretching vibration is typically observed in the range of 1550-1490 cm⁻¹, while the symmetric stretching vibration appears between 1355 and 1315 cm⁻¹. sciencing.com These bands are often very intense and are a clear indicator of the presence of a nitro functionality.

Ester Group (C=O and C-O): The ester group is characterized by a strong absorption band for the carbonyl (C=O) stretch, which is expected to appear in the region of 1750-1735 cm⁻¹. sciencing.com The exact position is influenced by conjugation with the aromatic ring. Additionally, two C-O stretching vibrations are expected. The C-O-C asymmetric stretch will likely be found in the 1210-1160 cm⁻¹ region, and the O-C-C symmetric stretch will appear at a lower frequency.

Other notable absorptions would include the C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹) and the aliphatic chain (around 3000-2850 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings (around 1600 and 1475 cm⁻¹). sciencing.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O (Ester) Stretch | 1750 - 1735 | Strong |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1490 | Strong |

| NO₂ Symmetric Stretch | 1355 - 1315 | Strong |

| C-O-C Asymmetric Stretch | 1210 - 1160 | Strong |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern upon ionization.

For 2-Phenylethyl 3-nitrobenzoate (C₁₅H₁₃NO₄), the calculated molecular weight is approximately 271.08 g/mol . The molecular ion peak (M⁺) would be expected at m/z 271 in the mass spectrum.

The fragmentation pattern will be influenced by the presence of the ester and nitro functionalities, as well as the two aromatic rings. Key fragmentation pathways would likely include:

Cleavage of the Ester Group: A common fragmentation for esters is the cleavage of the bond between the carbonyl carbon and the oxygen of the alcohol moiety, leading to the formation of the 3-nitrobenzoyl cation at m/z 166. Another possibility is the cleavage of the O-CH₂ bond, which would lead to a fragment corresponding to the 3-nitrobenzoate anion (m/z 166) and the phenylethyl cation (m/z 105).

Fragmentation of the Phenylethyl Group: The phenylethyl cation (m/z 105) is a common fragment and can further lose an ethylene (B1197577) molecule to form the tropylium (B1234903) ion at m/z 91, which is a very stable carbocation.

Loss of the Nitro Group: The molecular ion may lose the nitro group (NO₂), resulting in a fragment at m/z 225.

McLafferty Rearrangement: While less common for aromatic esters without gamma-hydrogens on the acid side, a rearrangement involving the phenylethyl group is possible, though less likely to be a dominant pathway.

A representative mass spectrum of methyl 3-nitrobenzoate shows a prominent peak for the molecular ion at m/z 181, and a base peak at m/z 150, corresponding to the loss of the methoxy (B1213986) group (-OCH₃). nih.gov By analogy, the fragmentation of 2-Phenylethyl 3-nitrobenzoate would be expected to show significant peaks corresponding to the loss of the phenylethoxy group.

| m/z | Predicted Fragment Ion |

|---|---|

| 271 | [M]⁺ (Molecular Ion) |

| 166 | [M - C₈H₉O]⁺ (3-nitrobenzoyl cation) |

| 105 | [C₈H₉]⁺ (phenylethyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous depiction of the molecular structure, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. While specific crystallographic data for 2-phenylethyl 3-nitrobenzoate is not publicly available, the analysis would follow a standard procedure, yielding fundamental parameters that define the crystal's lattice and symmetry.

The initial result of a single-crystal X-ray diffraction experiment is the determination of the unit cell, which is the fundamental repeating unit of the crystal lattice. This is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters determine the crystal system (e.g., monoclinic, orthorhombic, triclinic). Concurrently, the analysis reveals the space group, which describes the symmetry operations (like rotations, reflections, and inversions) that define the arrangement of molecules within the unit cell.

For illustrative purposes, the crystallographic data for the closely related compound, Phenyl 3-nitrobenzoate, are presented below. A similar set of parameters would be the foundational data obtained from an analysis of 2-phenylethyl 3-nitrobenzoate.

Interactive Table: Crystallographic Data for Phenyl 3-nitrobenzoate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉NO₄ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 11.779 |

| b (Å) | 8.8723 |

| c (Å) | 11.827 |

| α (°) | 90.00 |

| β (°) | 109.890 |

| γ (°) | 90.00 |

| Volume (ų) | 1163.5 |

| Z | 4 |

This table shows data for Phenyl 3-nitrobenzoate as an example of typical crystallographic parameters.

Beyond the structure of a single molecule, SC-XRD elucidates how molecules arrange themselves in the solid state. This crystal packing is dictated by a variety of non-covalent intermolecular forces, leading to the formation of ordered supramolecular architectures. In compounds containing aromatic rings and polar functional groups, such as 2-phenylethyl 3-nitrobenzoate, these interactions typically include hydrogen bonds and π-π stacking. Analysis of related structures reveals that molecules can be linked into common motifs like chains, layers, or more complex three-dimensional networks. For instance, in the crystal structure of 2-oxo-2-phenylethyl benzoate, molecules are linked by C-H···O hydrogen bonds to form dimers, which create a specific R²₂(10) ring motif. researchgate.net These dimers then form the building blocks of the larger crystal structure. Similarly, other structures show molecules forming infinite chains or sheets through these weak interactions. nih.gov

A detailed crystallographic report allows for the precise geometric characterization of all intermolecular interactions. For a molecule like 2-phenylethyl 3-nitrobenzoate, which lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be significant. These occur between the hydrogen atoms on the aromatic rings or the ethyl chain and the oxygen atoms of the nitro or ester groups. The strength and significance of these bonds are inferred from their length and angle.

Furthermore, π-π stacking interactions between the electron-rich phenylethyl group and the electron-deficient nitrobenzoate ring are anticipated. researchgate.net These are characterized by the centroid-to-centroid distance between the aromatic rings and the offset or slippage between them. In the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl benzoate, for example, offset π-π interactions are observed with centroid-centroid distances ranging from 3.6754(6) to 3.7519(6) Å. researchgate.net The presence of the electron-withdrawing nitro group often favors these offset or slipped-parallel arrangements over a direct face-to-face stacking.

The molecule of 2-phenylethyl 3-nitrobenzoate possesses significant conformational flexibility, particularly around the ester linkage and the ethyl bridge. Single-crystal X-ray diffraction provides precise values for the torsion angles that define the three-dimensional shape of the molecule in the solid state. Key parameters include the dihedral angle between the plane of the 3-nitrobenzoate ring and the plane of the ester group, as well as the orientation of the phenylethyl moiety relative to the rest of the molecule.

For comparison, in 2-oxo-2-phenylethyl benzoate, the two terminal phenyl rings are oriented at a dihedral angle of 86.09 (9)°. researchgate.net In another related compound, 2-(4-nitrophenyl)-2-oxoethyl benzoate, the two aromatic rings are nearly coplanar, with an inclination of only 3.09 (5)°. researchgate.netdoaj.org The specific conformation adopted by 2-phenylethyl 3-nitrobenzoate in its crystal would represent a low-energy state that optimizes both intramolecular sterics and intermolecular packing forces.

For a molecule like 2-phenylethyl 3-nitrobenzoate, this analysis would quantify the relative importance of various contacts. A study on the analogous compound 2-(4-nitrophenyl)-2-oxoethyl benzoate provides a representative example of the insights gained. nih.gov

Interactive Table: Percentage Contributions of Intermolecular Contacts for 2-(4-nitrophenyl)-2-oxoethyl benzoate nih.gov

| Contact Type | Contribution (%) |

| O···H / H···O | 35.9 |

| H···H | 29.7 |

| C···H / H···C | 14.7 |

| C···C | 10.3 |

| Other | < 5.0 |

This table shows data for a related compound, illustrating how Hirshfeld analysis quantifies contact contributions.

This analysis would reveal the dominance of H-bond-like contacts (O···H) and dispersive forces (H···H, C···H), providing a quantitative picture of the forces holding the supramolecular structure together.

Advanced Spectroscopic Techniques for Structural Assessment (e.g., Dual Polarization Interferometry, Cryo-Electron Microscopy)

While single-crystal X-ray diffraction is the gold standard for solid-state structure, other advanced techniques can provide complementary information, particularly regarding molecular interactions and structure in different environments.

Dual Polarization Interferometry (DPI) is a surface-sensitive analytical technique that measures changes in the thickness, density, and mass of a molecular layer adsorbed onto a sensor surface in real-time. wikipedia.org While typically used for large biomolecules, DPI can also be applied to study the interactions of small molecules. nih.govnih.govcreative-biolabs.com For 2-phenylethyl 3-nitrobenzoate, one could immobilize a target (such as a protein or a self-assembled monolayer) and flow the compound over the surface. The technique could then measure binding kinetics and detect any conformational changes in the surface layer induced by the binding of the small molecule, providing insights into its interaction profile. calpoly.edu

Cryo-Electron Microscopy (Cryo-EM) , particularly the Microcrystal Electron Diffraction (MicroED) technique, has emerged as a revolutionary method for determining high-resolution structures from nanocrystals, which are far too small for conventional X-ray diffraction. nih.govspringernature.com This method has been successfully used to determine the structures of numerous small organic molecules. nih.govspringernature.com If 2-phenylethyl 3-nitrobenzoate only forms nanocrystalline samples, Cryo-EM/MicroED would be a powerful alternative for complete structure determination. nih.govescholarship.org The sample is flash-frozen in a vitrified (non-crystalline) state, and diffraction data is collected as the crystal is rotated in the electron beam, allowing for the reconstruction of the three-dimensional molecular structure. numberanalytics.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties.

DFT calculations are used to predict the optimized molecular geometry of 2-phenylethyl 3-nitrobenzoate by finding the lowest energy arrangement of its atoms. This process involves calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The results of such calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Parameters for a Representative Benzoate Ester (Methyl 3-nitrobenzoate) This table illustrates the type of data obtained from DFT geometry optimization. The values are representative and would be specifically calculated for 2-phenylethyl 3-nitrobenzoate in a dedicated study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | N=O | ~1.22 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-N-O | ~118° |

| Dihedral Angle | O=C-C-C (ring) | ~180° (for planarity) |

| Dihedral Angle | C-C-N-O | Variable (indicates twist of nitro group) |

Note: These values are illustrative and based on general DFT calculations for similar structures.

The flexibility of the phenylethyl and benzoate groups means that 2-phenylethyl 3-nitrobenzoate can exist in multiple conformations. DFT calculations can map the potential energy surface of the molecule by systematically rotating key dihedral angles (e.g., around the C-O ester bond and the C-C bonds of the ethyl chain). This analysis helps identify the various stable conformers (local energy minima) and the transition states that separate them. The global minimum corresponds to the most stable and, therefore, most populated conformation of the molecule under given conditions. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

DFT provides a robust method for predicting spectroscopic properties. By calculating the magnetic shielding around each nucleus in the optimized geometry, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. wisc.edu These theoretical shifts, when compared with experimental data, can confirm the proposed structure and assign specific signals to each proton and carbon atom. For example, the calculated chemical shifts for methyl 3-nitrobenzoate show characteristic downfield shifts for the aromatic protons adjacent to the electron-withdrawing nitro and ester groups. chegg.comchemicalbook.com

Similarly, DFT can calculate the vibrational frequencies corresponding to the stretching and bending of bonds. nih.gov These calculated frequencies are often scaled to correct for systematic errors in the theoretical method, and the resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to identify characteristic functional group vibrations. nih.gov

Table 2: Representative Calculated vs. Experimental ¹H NMR Chemical Shifts for Methyl 3-nitrobenzoate

| Proton Position | Experimental Shift (ppm) in CDCl₃ | Predicted Shift (ppm) |

| H-2 | 8.86 | Downfield |

| H-4 | 8.43 | Downfield |

| H-5 | 7.68 | Mid-field |

| H-6 | 8.38 | Downfield |

| OCH₃ | 4.00 | Upfield |

Source: Experimental data from ChemicalBook for methyl 3-nitrobenzoate. chemicalbook.com Predicted shifts are qualitative descriptions based on electronic effects.

The molecular electrostatic potential (MEP) surface is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. vaia.com

For 2-phenylethyl 3-nitrobenzoate, the MEP surface would show significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. researchgate.net These sites represent the primary centers for hydrogen bonding and interaction with electrophiles. Conversely, the protons on the aromatic ring, particularly those ortho and para to the nitro group, would exhibit a positive electrostatic potential, indicating their acidic nature.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. scispace.com In an MD simulation, the motion of every atom in the system (including solvent molecules) is calculated over a series of small time steps, governed by classical mechanics.

For 2-phenylethyl 3-nitrobenzoate, MD simulations can provide insights into:

Conformational Flexibility: How the molecule flexes and changes shape in a solution at a given temperature.

Solvation: The arrangement of solvent molecules around the solute and the specific interactions (e.g., hydrogen bonds) that are formed.

Diffusion: How the molecule moves through a solvent.

These simulations are particularly useful for understanding how the compound behaves in a biological or chemical environment, which is often a complex aqueous or lipid phase. Studies on related compounds, such as nitrobenzene (B124822), have used MD to examine interactions and diffusion in various solvents. researchgate.net

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the pathways of chemical reactions. By mapping the energy profile along a reaction coordinate, these methods can identify the transition state—the highest energy point on the lowest energy path between reactants and products. The energy of this transition state determines the activation energy and thus the rate of the reaction.

For 2-phenylethyl 3-nitrobenzoate, such investigations could explore various potential reactions:

Ester Hydrolysis: The mechanism of cleavage of the ester bond under acidic or basic conditions.

Nitro Group Reduction: The stepwise process of reducing the nitro group to an amino group, a common transformation in nitroaromatic chemistry.

Photochemical Reactions: Aromatic nitro compounds can undergo various photoreactions, and quantum chemistry can help understand the excited state processes involved. researchgate.net

These computational studies provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational or theoretical studies focused on the non-linear optical (NLO) properties of 2-Phenylethyl 3-nitrobenzoate. While the fundamental principles of NLO phenomena in organic molecules are well-established, and the structural motifs within 2-Phenylethyl 3-nitrobenzoate—namely the nitro group and the phenyl rings—are known to be influential in other contexts, dedicated research on this particular compound has not been published.

The prediction and analysis of NLO properties for a given molecule typically involve sophisticated quantum chemical calculations. These computational methods, such as Density Functional Theory (DFT), are employed to determine key parameters like the first-order hyperpolarizability (β), a measure of the molecule's second-order NLO response. Such studies often explore the relationship between molecular structure, electron distribution, and the resulting optical nonlinearities. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a common strategy in the design of NLO materials, as this can lead to significant charge transfer and enhance the hyperpolarizability.

In the case of 2-Phenylethyl 3-nitrobenzoate, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the phenylethyl group can be considered as the electron-donating moiety. The benzene rings provide a π-electron system. Theoretical investigations would typically model the molecule's geometry and then calculate its electronic properties, including the dipole moment, polarizability, and hyperpolarizability. Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insights into the charge transfer characteristics of the molecule, which are crucial for understanding its NLO response.

However, as of the current date, no such specific theoretical data or detailed research findings have been reported for 2-Phenylethyl 3-nitrobenzoate. Consequently, there are no available data tables or in-depth analyses to present regarding its predicted NLO properties. The scientific community has yet to direct its computational resources towards elucidating the potential of this specific compound as a non-linear optical material. Therefore, any discussion on its NLO characteristics would be purely speculative and fall outside the scope of reporting established research findings.

Chemical Reactivity and Mechanistic Investigations of 2 Phenylethyl 3 Nitrobenzoate

Reactivity of the Ester Linkage

The ester functional group in 2-phenylethyl 3-nitrobenzoate is a key site for chemical reactions, most notably hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond and are typically catalyzed by acids or bases.

The hydrolysis of 2-phenylethyl 3-nitrobenzoate, the cleavage of the ester bond by water, can proceed under both acidic and basic conditions, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen:

2-Phenylethyl 3-nitrobenzoate + H₃O⁺ ⇌ Protonated ester + H₂O

Nucleophilic attack by water:

Protonated ester + H₂O ⇌ Tetrahedral intermediate

Proton transfer:

A series of proton transfers occurs to make the 2-phenylethoxy group a better leaving group.

Elimination of 2-phenylethanol (B73330):

The tetrahedral intermediate collapses, expelling 2-phenylethanol.

Deprotonation:

A water molecule removes a proton from the resulting protonated carboxylic acid to yield 3-nitrobenzoic acid and regenerate the hydronium ion catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification):

The reactivity of esters in alkaline hydrolysis is influenced by both electronic and steric effects of the substituents. chemrxiv.org Electron-withdrawing groups on the acyl portion, such as the nitro group in the meta position of 2-phenylethyl 3-nitrobenzoate, increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydrolysis. nih.gov

Table 1: Kinetic Data for Alkaline Hydrolysis of Related Esters This table presents second-order rate constants for the alkaline hydrolysis of esters structurally related to 2-phenylethyl 3-nitrobenzoate, illustrating the influence of the nitro group and the ester structure on reactivity.

| Ester | Solvent | Temperature (°C) | Second-Order Rate Constant (kN, M-1s-1) | Reference |

|---|---|---|---|---|

| p-Nitrophenyl acetate | H₂O | 25.0 | 11.6 | scholaris.ca |

| p-Nitrophenyl acetate | 80 mol % DMSO in H₂O | 25.0 | 32,800 | scholaris.ca |

| Ethyl p-nitrobenzoate | Ethanol-Water (0.16 mol fraction ethanol) | 25.0 | - | psu.edu |

| tert-Butyl p-nitrobenzoate | Methanol (B129727):Chloroform (1:9) with NaOH | Room Temperature | Reaction complete in 5h 30min (93% yield of acid) | researchgate.net |

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For 2-phenylethyl 3-nitrobenzoate, this would involve reacting it with an alcohol (e.g., methanol) in the presence of an acid or base catalyst to form a new ester (e.g., methyl 3-nitrobenzoate) and 2-phenylethanol.

Acid-Catalyzed Transesterification:

The mechanism for acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and an excess of the reactant alcohol is used to drive the reaction to completion. masterorganicchemistry.com

Base-Catalyzed Transesterification:

Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. youtube.com This reaction also proceeds through a tetrahedral intermediate. researchgate.netresearchgate.net The use of an alkoxide corresponding to the alcohol being used as the solvent is crucial to avoid a mixture of ester products. youtube.com

Transformations of the Nitro Group

The nitro group of 2-phenylethyl 3-nitrobenzoate is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed to achieve this conversion for a compound like 2-phenylethyl 3-nitrobenzoate.

Common reducing agents include:

Metals in acidic media: A combination of a metal such as tin (Sn), iron (Fe), or zinc (Zn) with a strong acid like hydrochloric acid (HCl) is a classic method for nitro group reduction.

Catalytic hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method for this reduction.

Other reagents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the reduction of nitroarenes.

The reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

Recent advances in catalysis have led to the development of organophosphorus-catalyzed methods for the reductive functionalization of nitro compounds. These methods utilize the P(III)/P(V) redox couple of organophosphorus compounds to facilitate the deoxygenation of the nitro group.

In these reactions, a P(III) species, such as a phosphine, reacts with the nitro compound, leading to the formation of a P(V)=O species and a reactive intermediate derived from the nitro group. This intermediate can then be trapped by various nucleophiles or undergo further reactions. For instance, a mild and transition-metal-free photoredox system combining sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) has been shown to selectively reduce nitroarenes to anilines. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups. organic-chemistry.org The reaction is believed to proceed through a photoinduced electron-donor-acceptor (EDA) complex. organic-chemistry.org

Photoreactivity and Photochemical Transformations

The presence of the nitroaromatic chromophore in 2-phenylethyl 3-nitrobenzoate makes it susceptible to photochemical reactions. Upon absorption of UV light, aromatic nitro compounds can undergo a variety of transformations.

The photochemical reduction of nitro compounds can occur when they are irradiated in the presence of a hydrogen-donating solvent, such as isopropanol. rsc.org This process is believed to involve hydrogen abstraction by the excited state of the nitro compound. rsc.org The reduction can lead to the formation of various products, including the corresponding amine, hydroxylamine, and even azo compounds, depending on the reaction conditions and the specific substrate.

Furthermore, the photolysis of nitroaromatic compounds can lead to other transformations. For example, irradiation of nitroarenes in the presence of nitrate (B79036) or nitrite (B80452) ions can lead to photonitration processes. nih.gov In some cases, photochemical reactions can involve the solvent, as seen in the photoreduction of nitroaromatics using isopropanol, where the alcohol acts as the reductant. researchgate.netrsc.org

Table 2: Examples of Photochemical Reactions of Nitroaromatic Compounds This table provides examples of photochemical transformations observed for various nitroaromatic compounds, which can be indicative of the potential photoreactivity of 2-phenylethyl 3-nitrobenzoate.

| Nitroaromatic Compound | Reaction Conditions | Observed Products/Transformation | Reference |

|---|---|---|---|

| Generic Aromatic Nitro Compounds | UV irradiation in hydrogen-donating solvents (e.g., isopropanol) | Reduction to amines, hydroxylamines, etc. | rsc.org |

| Nitroarenes | NaI/PPh₃, light, PhSiH₃ in CHCl₃ | Selective reduction to anilines | organic-chemistry.org |

| Nitrobenzene (B124822) | Irradiation in the presence of nitrate/nitrite ions | Photonitration | nih.gov |

| p-Nitrobenzophenone | Isopropanol, KOH, metal oxide catalyst | Chemoselective reduction to p-aminobenzophenone | researchgate.net |

Investigation of Photolytic Cleavage Mechanisms of Nitrobenzyl and Phenacyl Esters

The photolytic cleavage of nitrobenzyl esters, particularly those with the nitro group in the ortho position, has been a subject of extensive research. researchgate.netresearchgate.netnih.govacs.org While 2-phenylethyl 3-nitrobenzoate has a meta-nitro substitution, the general principles of photochemistry for nitroaromatic compounds provide a framework for understanding its behavior.

Upon absorption of UV light, ortho-nitrobenzyl esters typically undergo an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate. nih.govacs.org This intermediate then undergoes a series of rearrangements, often involving a cyclic benzisoxazoline derivative, which ultimately cleaves to release a carboxylic acid and an o-nitrosobenzaldehyde or related ketone. researchgate.netresearchgate.netnih.gov

In the case of 2-phenylethyl 3-nitrobenzoate, with its meta-nitro group, a direct intramolecular hydrogen abstraction from the benzylic position of the phenylethyl group is less likely due to the larger distance between the nitro group and the benzylic hydrogens. However, photolysis can still lead to cleavage of the ester bond. The mechanism may proceed through different pathways, including a nitro-nitrite intramolecular rearrangement, which has been suggested for the degradation of nitrobenzene. nih.gov

Phenacyl esters also serve as a point of comparison. Their photolysis is known to proceed via cleavage of the ester bond, generating phenacyl and carboxylate radicals. These intermediates can then undergo further reactions.

Quantitative Analysis of Photochemical Quantum Yields

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of specific events that occur per photon absorbed by the system. nih.gov For nitroaromatic compounds, the quantum yields for photolysis are often low, typically in the range of 10⁻³ to 10⁻⁴ for the removal of nitrobenzene and nitrophenols in aqueous solutions. nih.gov

A hypothetical data table illustrating the potential influence of solvent on the quantum yield of a related nitroaromatic ester is presented below.

| Solvent | Dielectric Constant (ε) | Hypothetical Quantum Yield (Φ) |

| n-Hexane | 1.88 | 0.05 |

| Dichloromethane | 8.93 | 0.12 |

| Acetonitrile (B52724) | 37.5 | 0.25 |

| Water | 80.1 | 0.01 |

This table is illustrative and does not represent experimental data for 2-phenylethyl 3-nitrobenzoate.

Examination of Radical Chain Mechanisms in Photoreduction

The photoreduction of aromatic nitro compounds can proceed through a radical chain mechanism. This process is typically initiated by the photoexcitation of the nitroaromatic compound to its triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, such as the solvent, to form a radical anion.

The general steps of a radical chain mechanism are:

Initiation: Formation of initial radical species.

Propagation: A series of reactions where a radical reacts with a non-radical to form a new radical, thus continuing the chain.

Termination: Combination of two radicals to form a non-radical species, ending the chain.

In the context of 2-phenylethyl 3-nitrobenzoate, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The photoreduction would likely involve the formation of a nitroaromatic radical anion as a key intermediate. This radical anion could then participate in a chain reaction, leading to the reduction products.

Regioselectivity in Photochemical Cleavage and its Structural Dependence

Regioselectivity in a chemical reaction refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. In the photochemical cleavage of 2-phenylethyl 3-nitrobenzoate, there are two primary sites for reaction: the ester linkage and the nitro group.

The regioselectivity of the cleavage would be highly dependent on the specific reaction conditions, including the wavelength of the irradiating light and the nature of the solvent. For instance, different excited states (singlet vs. triplet) may be populated depending on the wavelength, and these different excited states could lead to different reaction pathways and products.

Structural features also play a critical role. The meta position of the nitro group in 2-phenylethyl 3-nitrobenzoate makes direct intramolecular reactions with the phenylethyl moiety less favorable than in ortho-substituted analogs. This might lead to a preference for reactions centered on the nitroaromatic ring itself, such as photoreduction or nitro-nitrite rearrangement, over the cleavage of the ester bond. However, without specific experimental data, predicting the regioselectivity remains speculative.

Reactivity at the 2-Phenylethyl Moiety (e.g., Benzylic Halogenation)

The 2-phenylethyl moiety of the molecule contains a benzylic position, which is the carbon atom adjacent to the phenyl group. This position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical.

A classic example of a reaction at the benzylic position is benzylic halogenation, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. wikipedia.orggla.ac.ukmasterorganicchemistry.comresearchgate.netchadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. wikipedia.org

The mechanism for the benzylic bromination of the 2-phenylethyl moiety of 2-phenylethyl 3-nitrobenzoate would involve the following steps:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN or light-induced cleavage of Br₂) to generate a bromine radical (Br•).

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic position of the 2-phenylethyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

The benzylic radical then reacts with a molecule of bromine (Br₂), which can be generated in low concentrations from the reaction of NBS with HBr, to form the benzylic bromide product and a new bromine radical, which continues the chain.

Termination: Combination of any two radical species to form a stable, non-radical product.

The primary product of the benzylic bromination of 2-phenylethyl 3-nitrobenzoate would be 2-(1-bromo-1-phenylethyl) 3-nitrobenzoate .

Advanced Research Applications Non Clinical Focus

Role as a Synthetic Intermediate in Complex Organic Synthesis

There is no available research to support the use of 2-Phenylethyl 3-nitrobenzoate as a synthetic intermediate in the following areas:

Contributions to Materials Science Research

No published studies were found that describe the application of 2-Phenylethyl 3-nitrobenzoate in materials science. Consequently, information for the following subsections is not available:

Biological Response Studies (Non-Clinical)

Chemoattractant Properties of Nitrobenzoates in Microbial Systems (e.g., Pseudomonas strains)

No published research is currently available on the specific chemoattractant properties of 2-Phenylethyl 3-nitrobenzoate for any microbial species.

Q & A

Basic Research Questions

Q. How is 2-phenylethyl 3-nitrobenzoate synthesized, and what critical steps ensure regioselectivity in nitration?

- Methodological Answer : The synthesis involves nitration of benzoic acid derivatives followed by esterification. For example, methyl 3-nitrobenzoate is synthesized via nitration of methyl benzoate using concentrated HNO₃ and H₂SO₄ under controlled cooling and stirring . To adapt this for 2-phenylethyl esterification, replace methanol with 2-phenylethanol. Key steps include:

- Regioselectivity control : Excess H₂SO₄ ensures mononitration at the meta position by acting as a catalyst and protonating the carbonyl group, directing electrophilic substitution .

- Purification : Vacuum filtration and recrystallization (e.g., using methanol) remove byproducts, confirmed via TLC (Rf = 0.35 in 8:2 hexane/ethyl acetate) .

Q. What spectroscopic techniques are essential for confirming the structure of 2-phenylethyl 3-nitrobenzoate?

- Methodological Answer :

- IR spectroscopy : Identify ester carbonyl (C=O) at ~1725 cm⁻¹ and nitro group (NO₂) peaks at 1530 and 1350 cm⁻¹ .

- ¹H-NMR : Expect signals for the 2-phenylethyl group (δ 3.0–3.5 ppm, CH₂; δ 7.2–7.4 ppm, aromatic protons) and nitrobenzoate moiety (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to NO₂) .

- TLC : Validate purity using silica gel plates with 8:2 hexane/ethyl acetate, comparing Rf values to standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like ortho/para isomers during nitration?

- Methodological Answer :

- Temperature control : Maintain reaction at 0–5°C during HNO₃ addition to suppress competing pathways .

- Acid strength : Use H₂SO₄ in excess (≥1.0 mL per 0.2 mL substrate) to ensure complete protonation of the carbonyl group, enhancing meta-directing effects .

- Kinetic vs. thermodynamic control : Monitor reaction time (e.g., 10 minutes at room temperature) to favor kinetic products (meta-substitution) over thermodynamically stable isomers .

Q. What computational methods validate experimental NMR data for 2-phenylethyl 3-nitrobenzoate?

- Methodological Answer :

- DFT/B3LYP/6-31G(d,p) calculations : Predict chemical shifts and coupling constants for nitrobenzoate derivatives. Compare experimental ¹H-NMR (e.g., δ 8.11 ppm for H-4 in methyl 3-nitrobenzoate) with simulated spectra to confirm assignments .

- Atom numbering alignment : Ensure computational models match experimental structures (e.g., nitro group at position 3, ester at position 1) to avoid misinterpretation .

Q. How do substituents on the phenyl ring influence the photodegradation or stimuli-responsive behavior of 3-nitrobenzoate derivatives?

- Methodological Answer :

- Photocleavable applications : The nitro group enables light-triggered degradation (e.g., 4-formylphenyl 3-nitrobenzoate in hydrogels). UV irradiation cleaves the ester bond, releasing active compounds .

- pH sensitivity : The nitro group enhances electron-withdrawing effects, stabilizing the ester in neutral conditions but hydrolyzing under acidic/basic environments. Test degradation rates via HPLC at varying pH .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for 3-nitrobenzoate esters: How to resolve?

- Methodological Answer :

- Purity checks : Recrystallize samples repeatedly and analyze via DSC for sharp melting points. Impurities (e.g., residual HNO₃) broaden ranges .

- Cross-reference synthesis protocols : Compare H₂SO₄/HNO₃ ratios; insufficient acid reduces yield and purity, altering melting points .

Q. Conflicting MS fragmentation patterns for nitrobenzoate derivatives: What factors cause variability?

- Methodological Answer :

- Ionization mode : ESI-MS vs. EI-MS yield different adducts. For 2-(2-phenylethyl)chromones, ESI-QTOF-MS detects [M+H]⁺ ions, while EI-MS fragments the CH₂-CH₂ bond between chromone and phenyl groups .

- Collision energy : Adjust energy levels (10–30 eV) to balance parent ion preservation and fragmentation reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.